methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridazinone intermediates, followed by their coupling with thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, pyridazinone, and thiazole rings. Examples are:
- Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate .
- 1H-Indole-3-carbaldehyde derivatives .
Uniqueness
What sets methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H14N4O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O5S/c1-9-14(15(23)24-2)18-16(26-9)17-12(21)8-20-13(22)6-5-10(19-20)11-4-3-7-25-11/h3-7H,8H2,1-2H3,(H,17,18,21) |
InChI Key |
DVEICPDANSCKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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